

# Surface plasmon resonance (SPR) for Jobosic acid and ACE2 binding.

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## Compound of Interest

Compound Name: *Jobosic acid*

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Application Note: Surface Plasmon Resonance (SPR) for Characterizing the Binding of **Jobosic Acid** to ACE2

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.<sup>[1][2][3]</sup> It provides quantitative information on the kinetics and affinity of binding events, making it an invaluable tool in drug discovery and development.<sup>[4][5][6]</sup> This application note details a protocol for characterizing the binding of a small molecule, **Jobosic acid**, to the Angiotensin-Converting Enzyme 2 (ACE2) protein. ACE2 is a critical receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells, making it a key target for therapeutic intervention.<sup>[7][8][9]</sup> The interaction between small molecules and proteins is a central focus of SPR studies in drug development.<sup>[10]</sup>

This protocol outlines the immobilization of ACE2 on an SPR sensor chip and the subsequent kinetic analysis of **Jobosic acid** binding. The methodologies described herein are based on established SPR protocols for small molecule-protein interactions and can be adapted for other similar binding systems.<sup>[2][11]</sup>

## Quantitative Data Summary

The following table summarizes the kinetic and affinity data for the binding of **Jobosic acid** to immobilized ACE2. This data was obtained using a single-cycle kinetics approach, where increasing concentrations of the analyte are injected sequentially without regeneration steps.

Analyte	Association Rate ( $k_a$ ) ( $M^{-1}s^{-1}$ )	Dissociation Rate ( $k_d$ ) ( $s^{-1}$ )	Affinity (KD) (nM)
Jobosic Acid	$3.5 \times 10^5$	$1.2 \times 10^{-3}$	3.4

This data is representative and serves as an example for this application note.

## Experimental Protocols

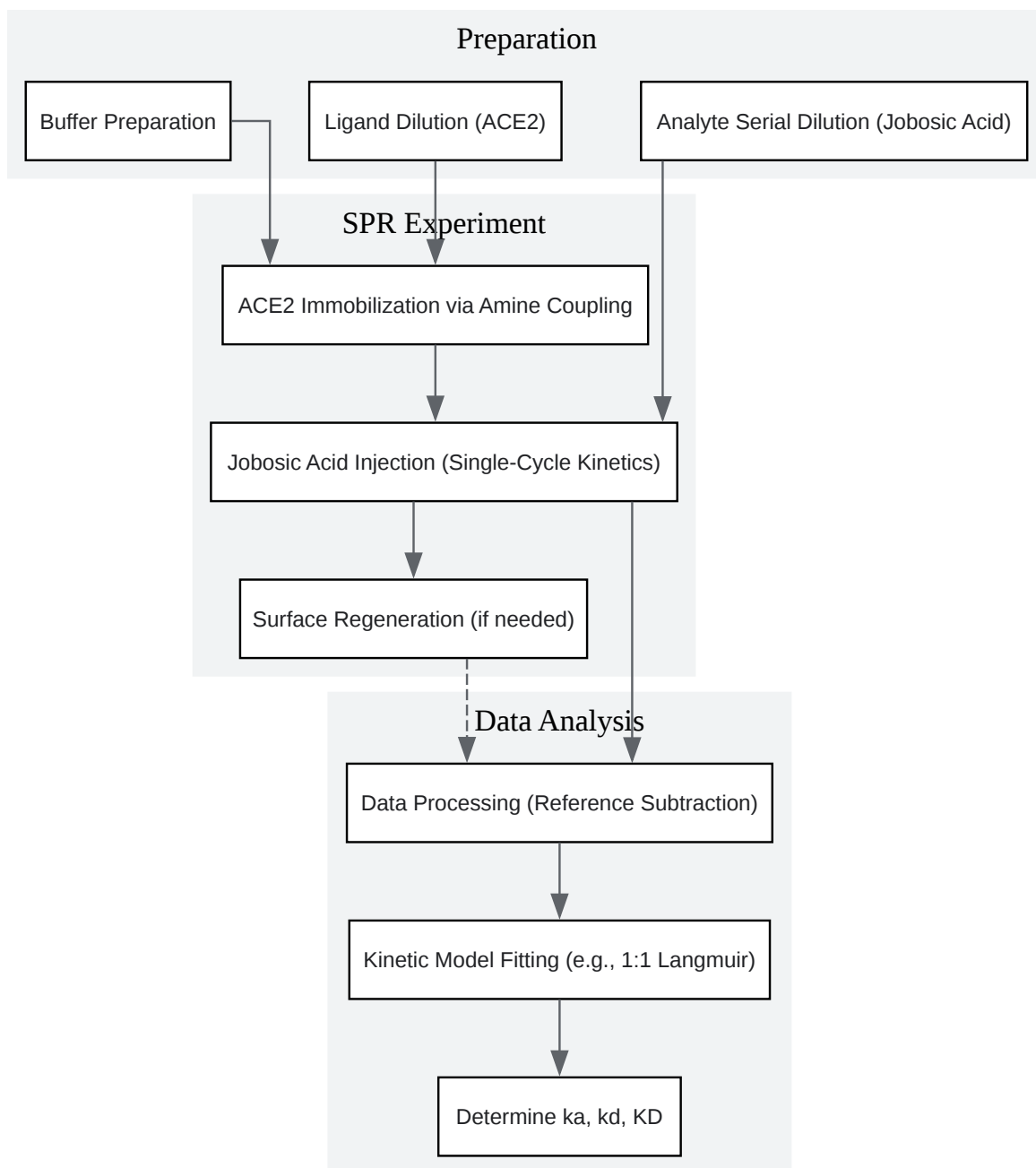
This section provides a detailed methodology for the SPR-based analysis of **Jobosic acid** binding to ACE2.

### 1. Materials and Reagents

- SPR Instrument: A surface plasmon resonance system (e.g., Biacore, Reichert, or similar).
- Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface).
- Ligand: Recombinant human ACE2 protein.
- Analyte: **Jobosic acid**.
- Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[\[12\]](#)
- Buffers:
  - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
  - Immobilization Buffer: 10 mM Sodium acetate, pH 5.0.
- Other: High-purity water, DMSO (for dissolving **Jobosic acid**).

## 2. Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Figure 1: General experimental workflow for SPR analysis.

### 3. Protocol for ACE2 Immobilization

Amine coupling is a common method for covalently attaching proteins to a carboxymethylated dextran surface.[\[12\]](#)

- **System Priming:** Prime the SPR instrument with running buffer until a stable baseline is achieved.
- **Surface Activation:** Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface.[\[12\]](#)
- **Ligand Immobilization:** Inject a solution of ACE2 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The amount of immobilized ligand can be controlled by adjusting the contact time.
- **Deactivation:** Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters and remove non-covalently bound protein.[\[12\]](#)
- **Stabilization:** Wash the surface with running buffer until a stable baseline is obtained. The final immobilization level of ACE2 should be recorded.

### 4. Protocol for Kinetic Analysis

A single-cycle kinetics approach is often preferred for small molecule analysis as it can minimize the effects of surface degradation from repeated regeneration steps.

- **Analyte Preparation:** Prepare a stock solution of **Jobosic acid** in DMSO. Create a serial dilution of **Jobosic acid** in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 2%.
- **Binding Measurement:**
  - Inject the running buffer (as a blank) over the sensor surface to establish a baseline.
  - Sequentially inject the increasing concentrations of **Jobosic acid** (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) over the ACE2 and a reference flow cell. Each injection should have

a defined association and dissociation time.

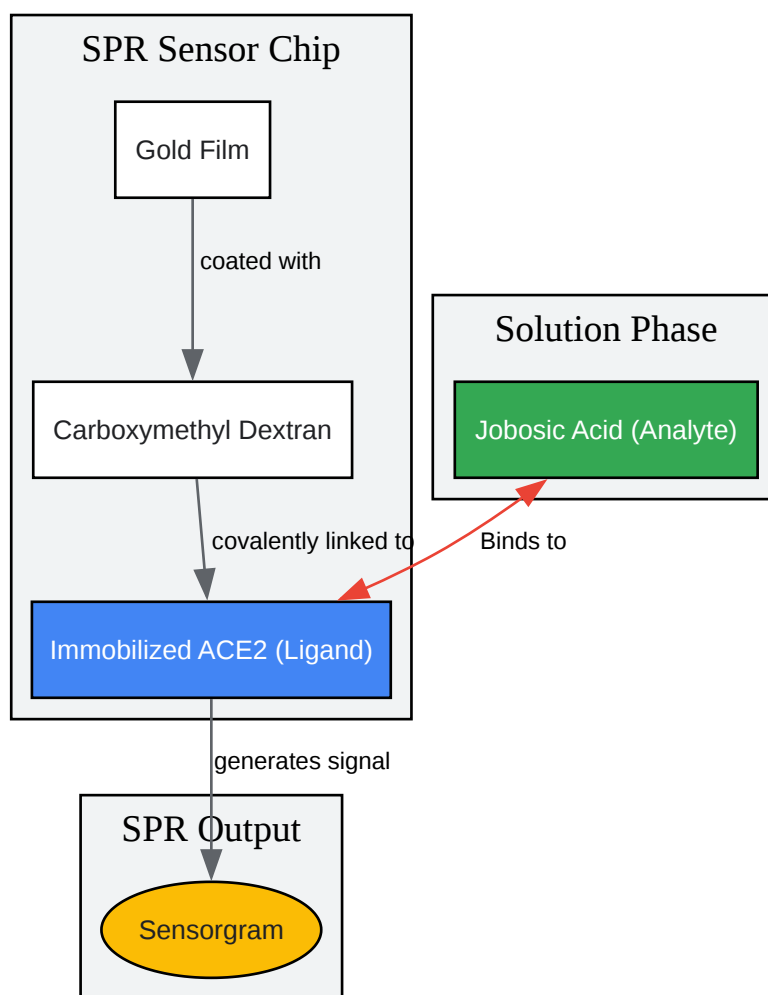
- **Data Collection:** Record the sensorgram data, which plots the response units (RU) versus time.

## 5. Data Analysis

- **Reference Subtraction:** Subtract the signal from the reference flow cell from the signal of the ACE2-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
- **Blank Subtraction:** Subtract the signal from the blank injection from the analyte injections.
- **Kinetic Fitting:** Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software. This will yield the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the binding interaction being measured in this SPR experiment.



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Figure 2: Diagram of the **Jobosic acid** and ACE2 binding interaction on the SPR chip.

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